1,2,3,4,5-Cyclohexanepentol
Overview
Description
1,2,3,4,5-Cyclohexanepentol is a natural product found in Legnephora moorei, Marsdenia, and other organisms with data available.
Scientific Research Applications
Inhibitory Activity Against Glucocerebrosidase
1,2,3,4,5-Cyclohexanepentol derivatives, specifically 1,2- and 2,3-anhydro derivatives, have been synthesized and evaluated for their inhibitory activity against glucocerebrosidase, an enzyme linked to Gaucher's disease. Among these derivatives, 1L-1,2-anhydro-1,2,4/3,5-cyclohexanepentol has shown to be a potent and specific inhibitor, comparable to the known inhibitor conduritol B epoxide (Ogawa et al., 1999).
Synthesis from Inositols
Cyclohexanepentols have been synthesized from inositols by protecting all but one hydroxyl group and then undergoing various chemical treatments. This synthesis pathway is significant for the development of various cyclohexanepentol derivatives (Angyal & Odier, 1982).
Hydrogen Bonding in Crystal Structure
A detailed investigation of the hydrogen bonding in the crystal structure of cyclohexane-1,2,3,4,5-pentol has been conducted. This study is crucial for understanding the stability of the crystal structure, which is enhanced by the formation of multiple hydrogen bonds for each OH group in the molecule (Belanzoni et al., 2014).
Ionic Transfer Reactions
Cyclohexanepentol derivatives have been used in the development of cyclohexa-1,4-diene-based surrogates for various chemical reactions. These surrogates are crucial in ionic transfer reactions and the understanding of silylium ion chemistry (Walker & Oestreich, 2019).
properties
IUPAC Name |
cyclohexane-1,2,3,4,5-pentol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPKVMRTXBRHRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871684 | |
Record name | 1,2,3,4,5-Cyclohexanepentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,5-Cyclohexanepentol | |
CAS RN |
62076-18-0 | |
Record name | 1,2,3,4,5-Cyclohexanepentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.